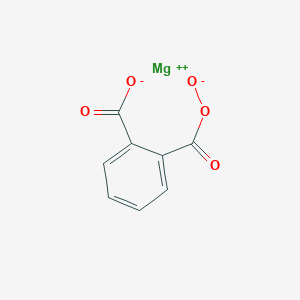

Monoperoxyphthalic Acid Magnesium Salt

Description

The exact mass of the compound Monoperoxyphthalic Acid Magnesium Salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Monoperoxyphthalic Acid Magnesium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monoperoxyphthalic Acid Magnesium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;2-oxidooxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5.Mg/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h1-4,12H,(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSBDBZGEDUBHE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4MgO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436002 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109536-69-8 | |

| Record name | Magnesium monoperoxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability Dynamics of MMPP vs. m-CPBA: A Technical Guide to Storage and Handling

Executive Summary In the landscape of oxidative synthesis, meta-chloroperoxybenzoic acid (m-CPBA) has long been the standard reagent despite its volatility and shock sensitivity. However, the industry is increasingly pivoting toward Magnesium Monoperoxyphthalate Hexahydrate (MMPP) as a safer, "green" alternative. This guide analyzes the physicochemical stability of MMPP compared to m-CPBA, providing evidence-based storage protocols and operational workflows for researchers in drug discovery.

Part 1: The Stability Crisis with m-CPBA

To understand the superiority of MMPP, one must first diagnose the instability mechanism of m-CPBA.

The Peroxide Bond Vulnerability

m-CPBA (

-

Thermal Runaway: m-CPBA exhibits autocatalytic decomposition. As it degrades, it releases heat, which accelerates further degradation.

-

The "Phlegmatizer" Requirement: Commercial m-CPBA is rarely sold pure (>95%). It is stabilized (phlegmatized) with m-chlorobenzoic acid and water (typically sold as

77% purity) to prevent detonation during transport.

The Solvent Hazard (The DMF Incompatibility)

A critical storage and handling risk involves dissolving m-CPBA in Dimethylformamide (DMF). Research has documented that m-CPBA/DMF solutions can undergo violent, exothermic decomposition even at moderate temperatures due to the formation of unstable intermediates, posing a severe safety risk in scale-up scenarios.

Part 2: MMPP — The Structural Basis of Stability

MMPP (

-

Magnesium Salt Stabilization: The peroxycarboxylic acid group is stabilized by the magnesium counterion (

). The ionic lattice energy is significantly higher than the weak hydrogen-bonded lattice of m-CPBA, raising the activation energy required for decomposition. -

The Hexahydrate Heat Sink: MMPP crystallizes as a hexahydrate. The six water molecules within the crystal lattice act as an intrinsic "heat sink." In the event of thermal stress, the energy is first consumed by the endothermic dehydration of the crystal before it can trigger the exothermic decomposition of the peroxide bond.

Part 3: Comparative Storage Metrics

The following data consolidates thermal and physical stability metrics.

Table 1: Stability Profile of m-CPBA vs. MMPP

| Metric | m-CPBA (Commercial 77%) | MMPP (Hexahydrate) |

| Storage Requirement | Refrigerated (2–8°C) | Ambient (15–25°C) |

| Shock Sensitivity | High (Detonation risk if dried/pure) | Negligible (Non-detonable) |

| Thermal Decomposition ( | ~80–90°C (Violent exotherm) | ~93–100°C (Non-violent) |

| Hygroscopicity | Moderate (Must be kept dry) | Stable (Water of crystallization) |

| Shelf Life (Optimal) | 6–12 Months (Active [O] decreases) | >24 Months (Stable titer) |

| Byproduct Removal | m-Chlorobenzoic acid (Low water sol.) | Magnesium Phthalate (Water soluble) |

Critical Note: While MMPP decomposes at a similar temperature to m-CPBA (~90°C), the nature of the decomposition is different. MMPP decomposition is generally non-propagating and less violent than the deflagration observed with m-CPBA.

Part 4: Operational Implications & Solvent Strategy

The stability benefits of MMPP come with a solubility trade-off that dictates the experimental workflow.

-

m-CPBA: Soluble in Dichloromethane (DCM) and Chloroform. This allows for homogeneous reactions with lipophilic substrates but necessitates strict temperature control (often -78°C to 0°C) to prevent over-oxidation and decomposition.

-

MMPP: Insoluble in DCM. Requires protic solvents (Methanol, Ethanol) or water.

-

Strategy: For lipophilic substrates, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (PTC) or use a mixed solvent system (MeOH/DCM).

-

Part 5: Experimental Protocols

Protocol A: Standard m-CPBA Oxidation (High Risk/High Maintenance)

-

Setup: Flame-dried glassware, inert atmosphere (

). -

Solvent: Anhydrous DCM.

-

Temperature: Cool to 0°C (ice bath) is mandatory.

-

Quench: Must quench with saturated

or -

Workup: Wash with

to remove m-chlorobenzoic acid (often precipitates and clogs funnels).

Protocol B: MMPP Oxidation (Self-Validating/Stable)

-

Setup: Standard glassware (open air often acceptable).

-

Solvent: Methanol or Ethanol (or Acetonitrile/Water 1:1).

-

Temperature: Room Temperature (RT) or mild reflux (50°C).

-

Procedure:

-

Dissolve substrate in MeOH.

-

Add MMPP (solid) in one portion (no exotherm spike).

-

Stir at RT until TLC indicates completion.

-

-

Workup:

-

Evaporate bulk MeOH.

-

Add water. The byproduct (Magnesium Phthalate) dissolves.

-

Extract product with EtOAc or DCM. (Or, if the product precipitates, simply filter).

-

Part 6: Visualization of Logic and Workflow

Diagram 1: Stability & Selection Logic

This decision tree assists researchers in selecting the correct oxidant based on substrate stability and facility storage capabilities.

Caption: Decision matrix for oxidant selection based on solubility constraints and storage safety requirements.

Diagram 2: Comparative Reaction Workflow

A visual comparison of the operational complexity between the two reagents.

Caption: Operational workflow comparison highlighting the safety-critical quenching step required for m-CPBA versus the streamlined MMPP process.

References

-

Brougham, P., et al. (1987). "Magnesium Monoperphthalate Hexahydrate: A Mild and Efficient Oxidizing Agent."[1] Synthesis, 1987(11), 1015–1017.

-

Carvalho, J. F., et al. (2015). "Oxidation Reactions Using Magnesium Monoperphthalate: A Comparison with m-Chloroperoxybenzoic Acid." Current Organic Synthesis, 12(4).

-

Heaney, H. (1993). "Magnesium Monoperoxyphthalate Hexahydrate."[2][1][3][4] Encyclopedia of Reagents for Organic Synthesis.

-

Oakwood Chemical. "Safety Data Sheet: Magnesium monoperoxyphthalate hexahydrate."

-

Org. Process Res. Dev. (2002). "Safety of m-CPBA in DMF." (Referencing the incompatibility of peracids with amide solvents).

Sources

Introduction: A Safer, Yet Potent Oxidant for Modern Synthesis

An In-depth Technical Guide to the Safety Data Sheet for Magnesium Monoperoxyphthalate (MMPP)

Magnesium monoperoxyphthalate, commonly known as MMPP or in its hexahydrate form, has emerged as a cornerstone oxidizing agent for researchers and drug development professionals.[1] It presents a more stable, less shock-sensitive, and cost-effective alternative to traditional peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).[1] Its utility spans a wide array of synthetic transformations, including the epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, and the conversion of sulfides to sulfoxides and sulfones.[2] Beyond organic synthesis, MMPP's broad-spectrum biocidal effects have led to its use in advanced surface disinfectants and as a bleaching agent in the textile industry.[1][3][4]

However, the very chemical properties that make MMPP a potent oxidant also classify it as a hazardous material. A thorough understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a critical prerequisite for its safe handling and exploitation in a laboratory setting. This guide provides an in-depth analysis of the core safety principles and protocols associated with MMPP, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity.

Chemical and Physical Identity

MMPP is typically supplied as a white, crystalline powder in its hexahydrate form.[2] Its solubility in water is a key advantage, simplifying reaction work-ups, as the magnesium phthalate byproduct can be easily removed through aqueous extraction.[2][5]

| Property | Value | Source(s) |

| Chemical Name | Magnesium bis(2-carbonoperoxoylbenzoate) | [1] |

| Common Synonyms | MMPP, Magnesium monoperoxyphthalate | [1][6] |

| CAS Number | 84665-66-7 (Hexahydrate) | [7] |

| Molecular Formula | C₁₆H₁₀MgO₁₀ · 6H₂O (Hexahydrate) | |

| Molecular Weight | 494.64 g/mol (Hexahydrate) | [3][8] |

| Appearance | White crystalline powder or granular solid | [2][9] |

| Melting Point | ~93-96 °C with decomposition | [2][7][9] |

| Solubility | Water-soluble (~160 g/L at 15°C); soluble in low molecular weight alcohols.[9] | [1][9] |

Hazard Identification and GHS Classification

The primary hazard associated with MMPP stems from its nature as an organic peroxide. The peroxide functional group (-O-O-) contains a weak oxygen-oxygen bond, making the molecule an effective oxygen donor (i.e., an oxidant) but also rendering it thermally unstable.

Under the Globally Harmonized System (GHS), MMPP is classified with multiple hazards that dictate its handling and storage requirements.

| GHS Classification | Hazard Statement | Code |

| Organic Peroxide, Type E | Heating may cause a fire. | H242[10] |

| Skin Corrosion/Irritation, Cat. 1C/2 | Causes severe skin burns and eye damage. / Causes skin irritation. | H314 / H315[7][10][11] |

| Serious Eye Damage/Irritation, Cat. 1/2A | Causes serious eye damage. / Causes serious eye irritation. | H318 / H319[7][12] |

| Acute Toxicity, Dermal, Cat. 4 | Harmful in contact with skin. | H312[7] |

| Acute Toxicity, Inhalation, Cat. 4 | Harmful if inhaled. | H332[1] |

| Specific Target Organ Toxicity, Single Exposure, Cat. 3 | May cause respiratory irritation. | H335[7][12] |

Causality Behind the Hazards:

-

H242 (Heating may cause a fire): As an organic peroxide, MMPP can undergo exothermic decomposition when heated, which liberates oxygen gas.[11] This release of oxygen can intensify fires, and the decomposition itself can be self-accelerating if not controlled.

-

H314/H315 & H318/H319 (Skin/Eye Damage): The corrosive nature of MMPP is due to its powerful oxidizing potential. On contact with skin or eye tissue, it can cause severe irritation and chemical burns, potentially leading to irreversible damage.[10][11]

-

H312/H332/H335 (Toxicity and Irritation): Inhalation of MMPP dust can irritate the respiratory tract.[6][7] Dermal contact is also a significant route of exposure, classified as harmful.[6][7]

Risk Mitigation and Safe Handling Protocols

A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment, and established protocols.

Engineering Controls and Storage

-

Ventilation: Always handle MMPP powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[7][11]

-

Storage: Store in a cool, dry, well-ventilated area with a recommended temperature below 30°C.[7][11] The storage location must be isolated from heat sources, direct sunlight, and incompatible materials.[10][11] Containers should be kept tightly closed.[6][7]

-

Segregation: Crucially, MMPP must be stored separately from flammable materials, reducing agents, strong acids, strong bases, and metal salts (especially heavy metals), which can catalyze its decomposition.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and is dictated by the hazards identified.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes, mitigating the risk of serious eye damage (H318/H319).[6][7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, addressing the hazards of skin corrosion and dermal toxicity (H314/H315, H312).[6] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[7][13] |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent respiratory irritation (H335).[7] |

Workflow for Safe Laboratory Handling

The following diagram outlines the standard operating procedure for handling MMPP from receipt to use.

Caption: Standard workflow for handling MMPP in a laboratory setting.

Emergency Procedures

In the event of an emergency, a clear, logical response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [6][7][10] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. | [6][7][11] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][7][11] |

| Ingestion | DO NOT induce vomiting. Rinse the mouth with water and then give water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7][10] |

Spill and Leak Management

A spill of MMPP presents both a chemical exposure risk and a potential fire hazard. The response should be methodical to avoid making the situation worse.

Caption: Decision workflow for responding to an MMPP spill.

Key Protocol Point: Spilled material must never be returned to the original container.[11] It may be contaminated with materials that could catalyze its decomposition, posing a significant safety risk.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, or carbon dioxide. Water is often preferred to cool the material and surrounding area.[6][7]

-

Unsuitable Media: Avoid using dry chemical powders that could be incompatible.[11]

-

Specific Hazards: A fire involving MMPP will liberate oxygen, which can intensify the blaze.[11] Thermal decomposition can also produce toxic fumes. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][11]

Toxicological and Disposal Information

Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 2,300 mg/kg | [6][11] |

| Dermal LD50 | Rabbit | 2,000 mg/kg | [6][11] |

These values indicate moderate acute toxicity. The primary health risks remain chemical burns and irritation from direct contact.[11]

Disposal Considerations

Waste MMPP and any materials contaminated with it (e.g., absorbent from spills, empty containers) are considered hazardous waste.

-

Procedure: Collect waste in a clearly labeled, sealed container.[10]

-

Method: Disposal must be handled by a licensed professional waste disposal service, typically via high-temperature incineration with appropriate flue gas scrubbing.[7]

-

Prohibition: Do not dispose of MMPP down the drain or mix it with other waste streams.[11][14]

Conclusion

Magnesium monoperoxyphthalate is a powerful and versatile tool for the modern chemist, offering significant advantages in stability and handling over older reagents. However, its classification as a corrosive and oxidizing organic peroxide demands rigorous adherence to safety protocols derived from its SDS. By understanding the causality behind its hazards—from its potential for exothermic decomposition to its corrosive action on tissue—researchers can implement robust engineering controls, select appropriate PPE, and follow validated handling and emergency procedures. This in-depth approach ensures that the scientific benefits of MMPP can be realized without compromising the safety and integrity of the laboratory environment.

References

-

Magnesium monoperoxyphthalate - Wikipedia. [Link]

-

Magnesium monoperoxyphthalate - Grokipedia. [Link]

-

impuls - magnesium monoperoxyphthalate technical (~90%). [Link]

-

Magnesium monoperoxyphthalate | C16H10MgO10 | CID 54691831 - PubChem. [Link]

-

Magnesium monoperoxyphthalate hexahydrate - PubChem - NIH. [Link]

-

Magnesium Monoperoxyphthalate - DrugFuture. [Link]

-

Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) - Thieme. [Link]

-

Magnesium Monoperoxyphthalate | Drug Information, Uses, Side Effects, Chemistry - Pharmacompass. [Link]

-

Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts - Taylor & Francis. [Link]

-

Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC. [Link]

-

Dismozon plus - Praxisdienst. [Link]

Sources

- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. canbipharm.com [canbipharm.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Magnesium Monoperoxyphthalate [drugfuture.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. impuls.pl [impuls.pl]

- 12. Magnesium monoperoxyphthalate | C16H10MgO10 | CID 54691831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. media.praxisdienst.com [media.praxisdienst.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Thermal Decomposition Profile of Magnesium Monoperoxyphthalate (MMPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition profile of Magnesium Monoperoxyphthalate (MMPP), a versatile and widely utilized oxidizing agent.[1] As an organic peroxide, MMPP presents inherent thermal risks that necessitate a thorough understanding for safe handling, storage, and application in research and development settings. This document synthesizes critical data on the multi-stage decomposition process of MMPP, primarily in its common hexahydrate form. It details authoritative thermal analysis data, outlines robust experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the mechanistic aspects of its decomposition. Furthermore, this guide provides essential, field-proven safety protocols to mitigate the risks associated with this energetic material.

Introduction to Magnesium Monoperoxyphthalate (MMPP)

Chemical Identity and Core Properties

Magnesium monoperoxyphthalate, commonly abbreviated as MMPP, is an organic peroxyacid salt. It is most frequently supplied and utilized as a stable, white, granular hexahydrate solid (C₁₆H₁₀MgO₁₀ · 6H₂O). A key advantage of MMPP is its solubility in water and lower molecular weight alcohols, which simplifies reaction workups as the magnesium phthalate byproduct is also water-soluble.[2]

Compared to other common peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), MMPP is recognized for its enhanced stability, lower production cost, and overall safer handling profile, making it a valuable reagent in both laboratory-scale and industrial-scale synthesis.[1]

Key Applications in Research and Development

MMPP serves as a versatile and efficient oxygen atom transfer agent in a wide array of synthetic transformations. Its utility is well-established in several key classes of oxidation reactions:

-

Baeyer-Villiger Oxidation: The conversion of ketones to esters.[1]

-

Epoxidation of Alkenes: The formation of epoxides from alkenes, also known as the Prilezhaev reaction.[1]

-

Heteroatom Oxidation: The oxidation of sulfides to sulfoxides and subsequently to sulfones, as well as the conversion of amines to amine oxides.[1][3]

Beyond organic synthesis, MMPP's broad-spectrum biocidal properties have led to its use as an active ingredient in surface disinfectants and its investigation for applications in oral healthcare.[1][4]

The Critical Importance of Thermal Stability Analysis

The defining feature of any organic peroxide is the thermally sensitive oxygen-oxygen (-O-O-) bond.[5] The cleavage of this bond is an exothermic process that releases heat and gaseous byproducts.[5] If the heat generated by decomposition is not dissipated faster than it is produced, a dangerous, self-accelerating decomposition can occur, leading to a thermal runaway event. Therefore, a detailed understanding of MMPP's thermal decomposition profile is not merely academic; it is a critical prerequisite for ensuring laboratory safety, designing safe chemical processes, and defining appropriate storage conditions.[5]

Thermal Decomposition Profile of MMPP Hexahydrate

The thermal decomposition of MMPP hexahydrate is a multi-stage process involving an initial loss of water of hydration followed by the energetic breakdown of the peroxyacid component.[6] The primary techniques for elucidating this profile are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing distinct decomposition stages. For MMPP hexahydrate, TGA characteristically shows two main weight loss events below 300°C.[6]

-

First Decomposition Stage (~60-80°C): A significant and rapid mass loss of approximately 30% occurs.[6] This initial event is complex, corresponding to the simultaneous release of the six molecules of water of hydration (which accounts for ~22% of the total mass) and the active peroxy oxygen.[6] This process results in the formation of an amorphous magnesium hydrogen phthalate solid.[6][9]

-

Second Decomposition Stage (~140°C): A second, less pronounced mass loss is observed, attributed to the further breakdown of the remaining organic phthalate structure.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) events.[8] While detailed quantitative DSC data for MMPP is not widely published, the profile is characterized by:

-

Melting and Decomposition: MMPP hexahydrate has a reported melting point of approximately 93-96°C, at which it concurrently undergoes vigorous decomposition. This indicates that melting provides the energy and molecular mobility needed to initiate a rapid breakdown. Studies have noted that vigorous decomposition can begin at temperatures as low as 85°C, particularly when the material is in a confined space.[6]

Summary of Thermal Data

| Parameter | Value | Technique | Notes |

| Melting Point | 93-96 °C | Not Specified | Decomposition occurs concurrently with melting.[6] |

| Onset of Vigorous Decomposition | ~85 °C | Visual (heating in container) | Highlights the hazard of confinement.[6] |

| First TGA Mass Loss | ~60-80 °C | TGA | ~30% mass loss; corresponds to loss of hydration water and peroxy oxygen.[6] |

| Second TGA Mass Loss | ~140 °C | TGA | Further decomposition of the organic moiety.[6] |

| Final Decomposition Products | Carbon Oxides, Magnesium Oxide | Not Specified | Expected products in the event of a fire or complete decomposition. |

Experimental Methodologies

The following protocols provide a self-validating framework for the thermal analysis of MMPP. Adherence to calibration and baseline correction steps is critical for data trustworthiness.

Detailed Protocol for TGA Analysis

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument is clean and the balance is tared.

-

Perform a baseline (blank) run using an empty sample pan of the same type (e.g., alumina, platinum) that will be used for the sample, under the exact experimental conditions (gas flow, heating rate).

-

Verify temperature calibration using certified reference materials with known Curie points (e.g., Alumel, Nickel).

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of MMPP hexahydrate into a clean, tared TGA sample pan. A small sample size is crucial to prevent thermal runaway that could damage the instrument.

-

Record the exact mass.

-

-

Experimental Setup:

-

Place the sample pan securely in the TGA furnace.

-

Purge the furnace with an inert gas (typically Nitrogen) at a flow rate of 20-50 mL/min to provide a stable, non-reactive atmosphere.

-

Set the temperature program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. Rationale: A 10°C/min rate is a standard for initial screening, balancing resolution and experimental time.

-

-

-

Data Acquisition & Analysis:

-

Initiate the run and record the mass change as a function of temperature.

-

After the run, subtract the baseline from the sample data.

-

Analyze the resulting TGA curve to determine the onset temperatures of decomposition and the percentage mass loss for each step.

-

Detailed Protocol for DSC Analysis

-

Instrument Preparation & Calibration:

-

Perform a baseline run with two empty, hermetically sealed aluminum pans under the exact experimental conditions.

-

Calibrate the instrument for temperature and enthalpy using a certified reference material (e.g., Indium).

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of MMPP hexahydrate into a tared aluminum DSC pan. Rationale: A small sample size and a pan with high thermal conductivity are essential to minimize thermal gradients and prevent dangerous pressure buildup.

-

Hermetically seal the pan using a sample press. This contains any evolved gases and prevents contamination.

-

-

Experimental Setup:

-

Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

-

Purge the cell with an inert gas (Nitrogen) at 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 200°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition & Analysis:

-

Initiate the run and record the differential heat flow.

-

Analyze the resulting DSC curve to identify the onset temperatures and peak temperatures of any endothermic or exothermic events.

-

Integrate the area under any exothermic peaks to quantify the heat of decomposition (ΔHd) in J/g.

-

Visualization of Experimental Workflow

Caption: General workflow for thermal analysis of MMPP.

Decomposition Mechanism

The thermal decomposition of MMPP hexahydrate in the solid state is a topochemical process, meaning the reaction is heavily influenced by the crystal structure.[6] The process can be summarized as follows:

-

Dehydration and Initial Breakdown: Heating below ~80°C initiates the loss of water of hydration.[6][9] The removal of this structural water destabilizes the crystal lattice, facilitating the simultaneous loss of the peroxy oxygen.[6] This concerted step leads to a loss of crystallinity and the formation of amorphous magnesium hydrogen phthalate.[6][9] The presence of water vapor has been shown to retard this initial decomposition step, highlighting the role of the hydrate structure in its stability.[6]

-

Secondary Decomposition: At higher temperatures (~140°C), the amorphous magnesium hydrogen phthalate intermediate undergoes further decomposition, breaking down the organic aromatic ring to yield final products such as carbon oxides and magnesium oxide.[6]

Caption: Proposed thermal decomposition pathway for MMPP Hexahydrate.

Safety and Hazard Assessment

As with all organic peroxides, MMPP must be handled with care, recognizing its potential for rapid, exothermic decomposition.[10]

Intrinsic Hazards

-

Thermal Sensitivity: The peroxy functional group is thermally sensitive.[5] Heat can initiate a self-accelerating decomposition.[5]

-

Contamination: Contact with incompatible materials such as strong acids, bases, reducing agents, rust, or transition metals (iron, copper) can catalyze a violent decomposition.[10]

-

Confinement: Decomposition in a sealed or poorly vented container can lead to a catastrophic pressure buildup and explosion.[6]

Safe Handling and Storage Protocols

-

Storage: Store MMPP in its original, vented container in a cool, dry, well-ventilated area away from direct sunlight and all sources of heat.[10][11] The recommended storage temperature should be strictly observed, typically below 25-30°C.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling MMPP.[10][11]

-

Handling:

-

Spill Cleanup: In case of a spill, do not sweep the dry powder. Gently dampen the spilled solid with water to reduce dust and sensitivity.[10] Absorb the wetted material with an inert, non-acidic absorbent like vermiculite or calcium carbonate.[10][12] Place the contaminated material in a container, wet it further with water, and dispose of it as hazardous chemical waste according to local regulations.[10]

Emergency Response Flowchart

Caption: Emergency response flowchart for an MMPP thermal event.

Conclusion

Magnesium monoperoxyphthalate (MMPP) is a highly effective and relatively stable oxidizing agent, but its peroxidic nature demands rigorous adherence to safety protocols informed by its thermal decomposition profile. Key takeaways for researchers are:

-

The decomposition of MMPP hexahydrate begins around 60-80°C with a significant mass loss from dehydration and deoxygenation.

-

Vigorous, energetic decomposition occurs near its melting point of ~93-96°C, and can be initiated at lower temperatures (~85°C) under confinement.

-

Safe handling necessitates avoiding heat, contamination, and confinement, and requires the use of appropriate PPE and handling procedures. A thorough understanding of these thermal characteristics is paramount for any scientist incorporating MMPP into their research, ensuring both experimental success and, more importantly, a safe laboratory environment.

References

-

SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council. (URL: [Link])

-

Safe Handling | European Organic Peroxide Safety Group. (URL: [Link])

-

Organic Peroxide Stability: Key Considerations for Safe Handling and Storage - HM Royal. (URL: [Link])

-

Organic Peroxides in the Workplace - HSI. (URL: [Link])

-

Safe Storage and Handling of Organic Peroxides. (URL: [Link])

- Kariuki, B. M., & Jones, W. (1990). Thermal Decomposition of Magnesium Monoperoxyphthalate Hexahydrate. Molecular Crystals and Liquid Crystals, 186, 45.

-

Magnesium Monoperoxyphthalate - Merck Index. (URL: [Link])

-

Kariuki, B. M., & Jones, W. (1990). Thermal Decomposition of Magnesium Monoperoxyphthalate Hexahydrate. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 186(1), 45-53. (URL: [Link])

-

Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) - ResearchGate. (URL: [Link])

-

Magnesium monoperoxyphthalate - Wikipedia. (URL: [Link])

-

Baldry, M. G. (1984). The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate. Journal of Applied Bacteriology, 57(3), 499-503. (URL: [Link])

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (URL: [Link])

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (URL: [Link])

-

DSC vs TGA: A Complete Guide to the Difference | Torontech. (URL: [Link])

Sources

- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 2. Magnesium Monoperoxyphthalate [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanchemistry.com [americanchemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. torontech.com [torontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. eopsg.org [eopsg.org]

- 11. hmroyal.com [hmroyal.com]

- 12. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

Magnesium Monoperoxyphthalate (MMPP): Technical Guide & Identifiers

[1][2][3]

Executive Summary

Magnesium Monoperoxyphthalate (MMPP) is a water-soluble, aromatic peroxyacid salt used as a versatile oxidant in organic synthesis and high-level disinfection.[1][2][3][4] It serves as a superior surrogate to meta-chloroperoxybenzoic acid (m-CPBA) due to its enhanced thermal stability, non-shock sensitivity, and the ease of removing its reaction byproducts.[1]

This guide provides a definitive reference for the chemical identity, mechanistic utility, and validated experimental protocols for MMPP, specifically addressing the commercial hexahydrate form used in drug development and research.

Part 1: Chemical Identity & Nomenclature

Confusion often arises between the anhydrous theoretical structure and the commercially available hexahydrate.[1][4] Researchers must utilize the Hexahydrate identifiers for procurement and stoichiometric calculations.[4]

Core Identifiers (Commercial Grade)

| Identifier Type | Value | Notes |

| Common Name | MMPP Hexahydrate | Standard commercial designation.[1][4] |

| IUPAC Name | Magnesium; 2-carboxybenzenecarboperoxoate; hexahydrate | |

| CAS Registry Number | 84665-66-7 | Primary identifier for purchasing. |

| CAS (Anhydrous) | 55656-78-1 | Do not use for stoichiometry.[1][4] |

| EC Number | 279-013-0 | European Community registration.[1][4] |

| Molecular Formula | C₁₆H₁₀MgO₁₀[2][4] · 6H₂O | Bis(monoperoxyphthalate) magnesium salt.[5][1][4][6] |

| Molecular Weight | 494.64 g/mol | Use this value for molarity calculations.[1][4] |

| Active Oxygen | ~5.0 - 5.5% | Varies by commercial batch purity (~80%).[1][4] |

Structural Visualization

The following diagram illustrates the dissociation of the magnesium salt in aqueous media, which releases the active peroxyphthalate anion.

Figure 1: Structural dissociation of MMPP hexahydrate.[1][4] Note that one mole of the solid salt yields two moles of the active peroxyphthalate oxidant.

Part 2: Physicochemical Properties & Solubility

Understanding the solubility profile of MMPP is critical for experimental success.[1][4] Unlike m-CPBA, which is soluble in dichloromethane (DCM), MMPP is a salt and requires polar protic solvents or phase-transfer catalysts.[1]

| Property | Specification | Operational Insight |

| Appearance | White crystalline powder | Hygroscopic; store in a desiccator.[1][4] |

| Solubility (Water) | ~160 g/L @ 20°C | Ideal for aqueous-phase oxidations.[1][4] |

| Solubility (Organic) | Soluble in MeOH, EtOH.[1][4] | Insoluble in DCM, CHCl₃, Benzene. |

| Melting Point | 93°C (Decomposes) | Do not heat neat solids; explosion risk.[1][4] |

| Stability | High (Solid state) | Far less shock-sensitive than m-CPBA.[1][4] |

Expert Insight: If your substrate is non-polar and requires an organic solvent (like DCM), you must either:

Part 3: Mechanistic Utility

MMPP functions via an electrophilic oxygen transfer mechanism.[1][4] In epoxidation, it follows the "Butterfly Mechanism" (Bartlett mechanism), where the peroxy oxygen attacks the alkene pi-bond.

Reaction Mechanism: Epoxidation of Alkenes

Figure 2: Concerted electrophilic oxygen transfer. The magnesium phthalate byproduct precipitates or remains in the aqueous phase, simplifying purification.

Part 4: Validated Experimental Protocols

Protocol A: Epoxidation of Cyclohexene (Benchmark)

This protocol demonstrates the "Self-Validating" nature of MMPP chemistry: the reaction progress is visually indicated by the solubility change of the byproduct.[1]

Reagents:

-

Substrate: Cyclohexene (10 mmol)[1]

-

Oxidant: MMPP Hexahydrate (6 mmol, 1.2 equiv of active oxygen)[1]

-

Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of alkene in 20 mL Ethanol.

-

Addition: Dissolve 6 mmol of MMPP (approx. 3.0 g) in 20 mL water. Add this dropwise to the alkene solution.

-

Reaction: Stir at Room Temperature (25°C) for 3–6 hours.

-

Monitoring: Check TLC.

-

Self-Validation: As the reaction proceeds, magnesium phthalate may precipitate or turn the solution slightly cloudy depending on concentration.

-

-

Quenching: Add saturated aqueous sodium bisulfite (NaHSO₃) until the solution tests negative for peroxides (starch-iodide paper turns white, not blue).

-

Extraction: Evaporate bulk ethanol. Extract the aqueous residue with Ethyl Acetate (3x).[1][4]

-

Drying: Dry organic layer over MgSO₄ and concentrate.

Protocol B: High-Level Surface Disinfection

MMPP is the active agent in commercial disinfectants (e.g., Dismozon®) due to its efficacy against spores.[1]

Formulation:

Part 5: Safety & Handling (E-E-A-T)[3]

While safer than m-CPBA, MMPP is still a strong oxidizer.[1][4]

-

Thermal Hazards: Do not heat bulk solids above 60°C. Decomposition is exothermic.[1][4]

-

Incompatibilities: Keep away from transition metal salts (Fe, Cu, Mn) and strong reducing agents, as these catalyze rapid decomposition.[1]

-

Storage: Store in a cool, dry place (2–8°C preferred for long-term assay retention).

-

First Aid: In case of skin contact, wash immediately with soap and water.[1][4] MMPP is a skin irritant (H315) and eye irritant (H319).[1][4]

References

-

Carvalho, J. F., et al. (2009).[1][4] Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) as a mild and efficient oxidant.[1][4][7][8] Tetrahedron Letters, 50(47), 6549-6552.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16218683, Magnesium monoperoxyphthalate hexahydrate. Available at: [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: Magnesium bis(2-carbonoperoxoylbenzoate).[1][4] EC Number 279-013-0.[5][1][4] Available at: [Link][1]

Sources

- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 2. Magnesium Monoperoxyphthalate [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. MMPP | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. accustandard.com [accustandard.com]

- 7. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]

The Ascendance of a Solid Peracid: A Technical Guide to Magnesium Monoperoxyphthalate (MMPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Magnesium monoperoxyphthalate (MMPP), a versatile and robust solid peracid. From its historical context to its contemporary applications in complex organic synthesis, this document serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences. We will delve into the core chemical properties, synthesis, and mechanistic underpinnings of MMPP's reactivity, with a focus on its utility in drug development.

The Genesis of a Safer Oxidant: A Historical Perspective

The development of MMPP was driven by the need for a safer, more stable, and cost-effective alternative to existing organic peracids, most notably meta-chloroperoxybenzoic acid (mCPBA). While highly effective, mCPBA presents challenges in terms of its potential shock sensitivity and the chlorinated byproducts it generates. The pioneering work in the late 1970s and early 1980s led to the synthesis and characterization of MMPP, a solid, water-soluble peracid with significantly improved safety and handling characteristics.[1][2] Its introduction marked a significant advancement in oxidation chemistry, offering a scalable and more environmentally benign option for a wide array of chemical transformations.[3][4]

Core Chemical Properties and Structure

MMPP, systematically named magnesium bis(2-carbonoperoxoylbenzoate), is commercially available as a stable hexahydrate.[2][3] It is a white, crystalline powder with good water solubility, a key feature that simplifies reaction work-ups through aqueous extraction of the magnesium phthalate byproduct.[1][3] The magnesium salt form of monoperoxyphthalic acid enhances its stability compared to the free peroxyacid.[5]

Table 1: Physicochemical Properties of Magnesium Monoperoxyphthalate Hexahydrate

| Property | Value |

| Molecular Formula | C₁₆H₁₀MgO₁₀·6H₂O |

| Molecular Weight | 494.64 g/mol [2] |

| Appearance | White crystalline powder[3] |

| Melting Point | Decomposes at ~93 °C[3][6] |

| Solubility | Water-soluble[1][7], soluble in low molecular weight alcohols, very low solubility in common organic solvents[2] |

| Purity (Commercial) | ~80%[3] |

Synthesis of Magnesium Monoperoxyphthalate (MMPP)

The synthesis of MMPP is a relatively straightforward process, making it an economically viable reagent. A common method involves the reaction of phthalic anhydride with concentrated hydrogen peroxide in the presence of magnesium oxide.

Experimental Protocol: Laboratory-Scale Synthesis of MMPP

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Phthalic anhydride

-

Hydrogen peroxide (50% w/w)

-

Magnesium oxide

-

Ethyl acetate

-

Water

-

Ice bath

-

Stirring apparatus

Procedure:

-

In a reaction vessel equipped with a stirrer and placed in an ice bath, a mixture of water and ethyl acetate is prepared.

-

Concentrated hydrogen peroxide (50% w/w) is added to the solvent mixture, and the solution is cooled to approximately 10 °C.

-

With vigorous stirring, particulate phthalic anhydride and magnesium oxide are slowly and simultaneously added to the cooled solution, maintaining the temperature below 20 °C.

-

The resulting slurry is stirred for a period of 2-4 hours, allowing for the formation of the magnesium salt of monoperoxyphthalic acid.

-

The solid product is then isolated by filtration, washed with cold ethyl acetate, and dried under vacuum to yield MMPP hexahydrate.

This is a generalized procedure based on established methods. For a detailed and optimized synthesis, refer to the primary literature.[5]

Key Applications in Organic Synthesis and Drug Development

MMPP is a versatile oxidizing agent with a broad range of applications in organic synthesis, many of which are crucial in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][8]

Epoxidation of Alkenes

The epoxidation of alkenes to form oxiranes is a cornerstone of organic synthesis, and MMPP is a highly effective reagent for this transformation, analogous to the Prilezhaev reaction.[7][9] The reaction proceeds with high stereospecificity.

Caption: Generalized mechanism for the epoxidation of an alkene using MMPP.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, the conversion of ketones to esters or lactones, is another key application of MMPP.[1][7] This reaction is particularly valuable in the synthesis of complex natural products and pharmaceuticals. The mechanism involves the formation of a Criegee intermediate.

Caption: The Baeyer-Villiger oxidation of a ketone to an ester using MMPP.

Heteroatom Oxidation

MMPP is a chemoselective reagent for the oxidation of various heteroatoms.

-

Sulfides to Sulfoxides and Sulfones: The oxidation of sulfides can be controlled by stoichiometry. One equivalent of MMPP yields the corresponding sulfoxide, while an excess (two equivalents) leads to the sulfone.[3][10][11] This level of control is highly advantageous in medicinal chemistry.

-

Selenides to Selenones: MMPP provides a mild and efficient method for the direct oxidation of selenides to selenones at room temperature, which are valuable intermediates in heterocyclic synthesis.[1][12][13]

-

Amines to Amine Oxides: The conversion of amines to their corresponding amine oxides is a fundamental transformation readily achieved with MMPP.[7][14]

Experimental Protocol: Oxidation of a Sulfide to a Sulfoxide

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Substituted sulfide

-

Magnesium monoperoxyphthalate (MMPP) hexahydrate

-

Methanol or another suitable polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the sulfide (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add MMPP (1.0-1.2 mmol, 1.0-1.2 equivalents) portion-wise over 5-10 minutes at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude sulfoxide.

-

Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

While MMPP is significantly safer to handle than many other peracids, it is still an oxidizing agent and should be handled with care.[3][4] It is not shock-sensitive but can decompose exothermically upon heating.[1] It is essential to store MMPP in a cool, dry place away from combustible materials.[15] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Broader Applications Beyond Synthesis

Beyond its role in organic synthesis, MMPP exhibits a broad-spectrum biocidal effect.[1][7] It has been investigated for use as a surface disinfectant, demonstrating efficacy against bacteria and endospores.[7][16] This antimicrobial activity has also led to its exploration in oral healthcare products.[1][7] Furthermore, its bleaching properties have been utilized in the textile industry as a more environmentally friendly alternative to traditional bleaching agents.[3][5]

Conclusion

Magnesium monoperoxyphthalate has established itself as a cornerstone of modern oxidation chemistry. Its enhanced stability, safety profile, and cost-effectiveness, coupled with its versatility in a wide range of synthetic transformations, make it an invaluable tool for researchers and professionals in drug development and other chemical industries. The ease of work-up due to the water-soluble nature of its byproduct further solidifies its position as a preferred reagent. As the demand for greener and safer chemical processes continues to grow, the importance and application of MMPP are poised to expand even further.

References

-

Magnesium Monoperoxyphthalate (MMPP).

-

Magnesium monoperoxyphthalate. Grokipedia.

-

Magnesium monoperoxyphthalate. Wikipedia.

-

Mechanism of hydroxylation mediated by MMPP. ResearchGate.

-

Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β-Keto Es. CNR-IRIS.

- Magnesium Bis(monoperoxyphthalate)

-

Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts. Taylor & Francis.

-

Magnesium monoperoxyphthalate hexahydrate | 84665-66-7. Benchchem.

-

Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts. ResearchGate.

-

Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts. Taylor & Francis Online.

-

Magnesium Monoperoxyphthalate. DrugFuture.

-

The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate. PubMed.

-

Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP). ResearchGate.

-

Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like... Pearson+.

-

Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. PubMed.

-

Magnesium monoperoxyphthalate hexahydrate. Chem-Impex.

-

Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). PMC.

-

Magnesium Monoperphthalate (MMPP): a Convenient Oxidant for the Direct Rubottom Oxidation of Malonates, β‐Keto Esters, and Amides | Request PDF. ResearchGate.

-

MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. PMC.

-

MMPP Exerts Anti-Inflammatory Effects by Suppressing MD2-Dependent NF-κB and JNK/AP-1 Pathways in THP-1 Monocytes. PMC.

-

MMPP | Anti-Inflammatory Agent. MedchemExpress.com.

-

Monoperoxyphthalic Acid Magnesium Salt | 84665-66-7. Tokyo Chemical Industry Co., Ltd.(JP).

-

Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones. Beilstein Journals.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Magnesium Monoperoxyphthalate [drugfuture.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 8. Efficient oxidation of oleanolic acid derivatives using magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): A convenient 2-step procedure towards 12-oxo-28-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]

- 14. Magnesium monoperoxyphthalate hexahydrate | 84665-66-7 | Benchchem [benchchem.com]

- 15. Monoperoxyphthalic Acid Magnesium Salt | 84665-66-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 16. The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Green Chemistry Applications of Magnesium Monoperoxyphthalate (MMPP) in Drug Discovery

This Application Note is structured as a high-level technical guide for drug discovery and process chemistry teams. It prioritizes "Green Chemistry" principles—specifically safety, solvent selection, and atom economy—while providing actionable, validated protocols.

Executive Summary

In the landscape of oxidative transformations, Magnesium Monoperoxyphthalate Hexahydrate (MMPP) has emerged as the superior "green" alternative to m-chloroperbenzoic acid (mCPBA). While mCPBA remains a staple in academic labs, its shock sensitivity, potential for deflagration, and reliance on chlorinated solvents (e.g., CH₂Cl₂) render it suboptimal for scalable pharmaceutical processes.

MMPP offers a distinct advantage profile:

-

Safety: Non-shock sensitive and stable at room temperature.

-

Solubility: Compatible with aqueous and alcoholic media (Green Solvents).

-

Workup: The magnesium phthalate byproduct is water-soluble, allowing for simplified aqueous extraction.[1]

-

Stoichiometry: As a magnesium salt of a peracid, one mole of MMPP provides two moles of active oxygen, improving mass efficiency.

This guide details three validated protocols for the application of MMPP in critical drug discovery transformations.

Technical Profile & Properties

| Property | Specification |

| Chemical Name | Magnesium bis(monoperoxyphthalate) hexahydrate |

| CAS Number | 84665-66-7 |

| Molecular Formula | |

| Molecular Weight | 494.6 g/mol |

| Active Oxygen | ~2 equivalents per mole of salt |

| Appearance | White crystalline powder |

| Solubility | Water, Methanol, Ethanol, Acetic Acid.[2][3] (Insoluble in DCM/Hexane) |

| Melting Point | 93 °C (Decomposes) |

| Safety Classification | Oxidizer (Class 5.1). Non-explosive under standard conditions. |

Application Protocols

Protocol A: Chemoselective Epoxidation of Alkenes in Aqueous Media

Objective: Epoxidation of electron-rich alkenes without the use of chlorinated solvents. Mechanism: Concerted "Butterfly" Transition State (syn-addition).

Materials

-

Substrate: Alkene (1.0 equiv)

-

Reagent: MMPP Hexahydrate (0.55 – 0.6 molar equiv; provides 1.1 – 1.2 equiv active [O])

-

Solvent: Ethanol/Water (1:1 v/v) or Acetonitrile/Water (2:1 v/v)

Step-by-Step Methodology

-

Preparation: Dissolve the alkene (10 mmol) in Ethanol (20 mL).

-

Reagent Addition: Dissolve MMPP (5.5 mmol, 2.72 g) in Water (20 mL). Add this solution dropwise to the alkene mixture over 15 minutes while stirring.

-

Note: For highly reactive alkenes, cool the reaction vessel to 0 °C during addition.

-

-

Reaction: Stir at room temperature (20–25 °C) for 2–6 hours. Monitor via TLC or LC-MS.

-

Workup (The "Green" Advantage):

-

Concentrate the mixture under reduced pressure to remove Ethanol.

-

The residue consists of the product and Magnesium Phthalate in water.

-

Extract with Ethyl Acetate (3 x 15 mL). The Magnesium Phthalate byproduct remains in the aqueous phase.

-

Wash organic layer with brine, dry over

, and concentrate.

-

Protocol B: Tunable Oxidation of Sulfides (Sulfoxide vs. Sulfone)

Objective: Selective oxidation of sulfides to sulfoxides (drug metabolites) or sulfones (intermediates) by controlling stoichiometry.

Reaction Stoichiometry Table

| Target Product | MMPP Equivalents (Molar) | Active [O] Equivalents | Temperature | Time |

| Sulfoxide ( | 0.55 equiv | 1.1 equiv | 0 °C | 1–2 h |

| Sulfone ( | 1.2 – 1.5 equiv | 2.4 – 3.0 equiv | Reflux or 50 °C | 2–4 h |

Methodology (Sulfoxide Synthesis)

-

Dissolution: Dissolve sulfide (1.0 equiv) in Methanol.

-

Controlled Addition: Add MMPP (0.55 molar equiv) in small portions to the stirring solution at 0 °C.

-

Critical: Low temperature and precise stoichiometry prevent over-oxidation to sulfone.

-

-

Quench: Upon completion, add saturated aqueous

(sodium bisulfite) to destroy excess peroxide. -

Isolation: Evaporate Methanol. Add water. If the sulfoxide is solid, it may precipitate (filter off). If oil, extract with EtOAc.

Protocol C: N-Oxidation of Nitrogen Heterocycles

Objective: Synthesis of Pyridine N-oxides (common in metabolite synthesis and prodrug design).

Methodology

-

Setup: Dissolve Pyridine derivative (1.0 equiv) in Acetic Acid or Acetonitrile/Water.

-

Oxidation: Add MMPP (0.6 – 1.0 molar equiv) at room temperature.

-

Heating: Warm the mixture to 50–60 °C for 3–5 hours.

-

Note: Electron-deficient pyridines may require higher temperatures or longer times compared to mCPBA, but the safety profile at elevated temperatures is superior with MMPP.

-

-

Neutralization: Cool to RT. Carefully neutralize with aqueous

or NaOH (to pH 8–9) to liberate the free base N-oxide. -

Extraction: Extract with DCM or EtOAc (depending on product polarity).

Mechanistic Visualization

The following diagram illustrates the concerted oxygen transfer mechanism (Butterfly Transition State) characteristic of peracid oxidations, adapted here for the magnesium salt structure.

Caption: Figure 1. Concerted oxygen transfer mechanism.[4] The electrophilic oxygen of the peroxycarboxyl group attacks the alkene pi-system, generating the epoxide and the phthalate byproduct.

Workflow Logic & Green Metrics

The following flowchart demonstrates the decision logic for selecting MMPP over mCPBA and the resulting downstream benefits.

Caption: Figure 2. Decision matrix highlighting the safety and process efficiency advantages of MMPP compared to traditional mCPBA protocols.

References

-

Carvalho, J. F. S., et al. (2015). Oxidation Reactions Using Magnesium Monoperphthalate: A Comparison with m-Chloroperoxybenzoic Acid. Medicinal Chemistry.[5][6]

-

Sigma-Aldrich. (n.d.). Magnesium bis(monoperoxyphthalate) hexahydrate: Product Specification and Green Alternatives.

-

BenchChem. (2024). Magnesium Monoperoxyphthalate (MMPP): Technical Profile and Applications.[7][8]

-

Ali, M. H., & Bohnert, G. J. (1998). Chemoselective Oxidation of Sulfides to Sulfones with Magnesium Monoperoxyphthalate (MMPP).[9] Synthetic Communications.[9]

-

PubChem. (2025).[2] Magnesium Monoperoxyphthalate Hexahydrate Compound Summary. National Library of Medicine.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Magnesium Monoperoxyphthalate (MMPP) [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

Application Note: Magnesium Monoperoxyphthalate (MMPP) for High-Level Disinfection and Antimicrobial Surface Treatment

[1]

Introduction & Scientific Rationale

In the landscape of high-level disinfection, Magnesium Monoperoxyphthalate Hexahydrate (MMPP) represents a critical divergence from traditional liquid peracids.[1] Unlike Peracetic Acid (PAA), which is volatile, corrosive, and unstable, MMPP is a water-soluble aromatic peroxyacid salt that remains stable in solid form.[1]

For researchers in drug development and environmental microbiology, MMPP offers a unique value proposition: controlled oxidative stress .[1] It delivers the broad-spectrum efficacy of active oxygen (ROS) without the handling hazards of liquid oxidizers or the carcinogenic by-products of halogenated compounds (e.g., trihalomethanes from hypochlorite).[1]

Key Chemical Characteristics[1][2][3][4][5]

-

Compound: Magnesium bis(monoperoxyphthalate) hexahydrate.[1][2]

-

Stability: High storage stability at room temperature compared to mCPBA or PAA.[1]

-

Solubility: Soluble in water; hydrolyzes to release the active peroxyphthalate anion.[1]

-

Activity: Broad-spectrum bactericidal, virucidal, and sporicidal (concentration/time dependent).[1][3]

Mechanism of Action

MMPP functions through a non-specific oxidative mechanism.[1] Upon dissolution in water, it generates reactive oxygen species (ROS), specifically hydroxyl radicals and peroxy radicals.[1] These species attack multiple cellular targets simultaneously, preventing the development of microbial resistance.

Biological Targets[6][7][8][9][10]

-

Lipid Peroxidation: Disruption of the phospholipid bilayer in cell membranes (bacteria) and envelopes (viruses), leading to leakage of cytosolic content.[1]

-

Protein Denaturation: Oxidation of sulfhydryl (-SH) and disulfide (S-S) bonds in enzymes and structural proteins.[1]

-

DNA Cleavage: Oxidative damage to the sugar-phosphate backbone, inhibiting replication.[1]

Diagram 1: MMPP Oxidative Cascade

The following flow illustrates the pathway from solid dissolution to cellular inactivation.

Figure 1: Mechanistic pathway of MMPP-induced microbial inactivation.[1]

Comparative Efficacy Data

MMPP fills the gap between mild disinfectants (Quats) and harsh sterilants (Glutaraldehyde/High-conc PAA).[1]

| Feature | MMPP (Solid/Sol.) | Peracetic Acid (Liquid) | Sodium Hypochlorite (Bleach) |

| Physical State | Stable White Powder | Volatile Liquid | Unstable Liquid |

| Odor | Odorless (Solid) / Slight (Sol.)[1] | Pungent/Vinegar | Strong Chlorine |

| Corrosivity | Low (pH dependent) | High | High (Pitting corrosion) |

| Sporicidal | Yes (Slow, >10 min) | Yes (Fast) | Yes (Conc.[1] dependent) |

| Organic Load Tolerance | High | High | Low (Inactivated easily) |

| By-products | Phthalates (Biodegradable) | Acetic Acid | Trihalomethanes (Carcinogenic) |

Application Protocols

Protocol A: Preparation of Stock Solution (2.0% w/v)

Context: MMPP is typically supplied as a technical grade salt (~80% purity).[1] Precision in preparation is vital for reproducible MIC or carrier tests.[1]

Reagents:

-

MMPP Hexahydrate (Technical Grade).[1]

-

Deionized (DI) Water or Standard Hard Water (300 ppm CaCO₃) if testing hardness tolerance.[1]

Procedure:

-

Calculate: For a 2% (20 g/L) solution, weigh 20.0 g of MMPP powder.

-

Note: If the assay requires specific Active Oxygen (AO) content, titrate the raw material iodometrically first.

-

-

Dissolve: Add powder to 900 mL of warm DI water (30-35°C) to accelerate dissolution. Stir continuously with a magnetic stir bar.[1]

-

Critical Step: MMPP dissolves slower than salts like NaCl.[1] Ensure the solution is clear before use.

-

-

Adjust: Bring final volume to 1000 mL.

-

pH Check: Measure pH. MMPP solutions are naturally acidic (pH ~3-4).[1]

Protocol B: Quantitative Carrier Test (Hard Surface Disinfection)

Context: This protocol is adapted from ASTM E2197 and EN 13697 . It evaluates the ability of MMPP to kill microbes dried onto a non-porous surface (simulating real-world spills).

Materials:

-

Carriers: Stainless steel disks (1cm diameter) or glass coupons.

-

Inoculum: S. aureus (ATCC 6538) or P. aeruginosa (ATCC 15442) at

CFU/mL.[1] -

Neutralizer: Sodium Thiosulfate (0.5% w/v) in buffered peptone water.[1]

Workflow Diagram:

Figure 2: Quantitative Carrier Test Workflow.

Step-by-Step Procedure:

-

Sterilization: Autoclave stainless steel carriers. Place them in a sterile petri dish.

-

Inoculation: Pipette 10 µL of the bacterial suspension onto the center of each carrier.

-

Drying: Allow carriers to dry in a biosafety cabinet (approx. 30-60 mins) until visibly dry. Do not over-dry as this harms the bacteria.

-

Exposure: Deposit 50 µL of the MMPP test solution (e.g., 0.5%, 1.0%, 2.0%) onto the dried inoculum. Ensure the droplet covers the bacteria completely.

-

Contact Time: Test at 5, 10, and 30 minutes.

-

-

Neutralization: At the end of the contact time, use sterile forceps to transfer the carrier into a tube containing 10 mL of Neutralizer (Sodium Thiosulfate).

-

Elution: Vortex the tube at high speed for 30 seconds to dislodge surviving bacteria.

-

Quantification: Perform serial dilutions (1:10) and plate on Tryptic Soy Agar (TSA).[1] Incubate at 37°C for 24 hours.

-

Calculation:

Protocol C: Biofilm Eradication (CDC Reactor Method)[1]

Context: Biofilms are up to 1000x more resistant to disinfectants than planktonic cells.[1][4] MMPP is particularly useful here due to its ability to penetrate the extracellular polymeric substance (EPS).[1]

Procedure:

-

Biofilm Growth: Grow biofilms on polycarbonate coupons using a CDC Biofilm Reactor (ASTM E2562) for 48 hours under shear stress.

-

Rinse: Remove coupons and gently rinse with sterile PBS to remove planktonic cells.[1]

-

Treatment: Immerse coupons in 2% MMPP solution for 1 hour at room temperature.

-

Control: Immerse in sterile water.[1]

-

-

Neutralization & Sonication: Transfer coupons to 10 mL Neutralizer. Sonicate for 5 minutes (40 kHz) to disrupt the biofilm and release cells.[1]

-

Plating: Plate the resulting suspension to determine viable cell counts.

Safety & Handling (Critical)

-

Oxidizer Hazard: MMPP is a strong oxidizer.[1] Keep away from flammable materials and reducing agents.[1]

-

PPE: Wear safety goggles (chemical splash resistant), lab coat, and nitrile gloves.[1] Dust inhalation can irritate the respiratory tract; handle powder in a fume hood.

-

Disposal: Neutralize excess solution with sodium thiosulfate or sodium bisulfite before disposal down the drain (check local regulations).[1]

References

-

Baldry, M. G. (1984). The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate.[1][5] Journal of Applied Bacteriology. [Link]

-

Centers for Disease Control and Prevention (CDC). (2008).[1] Guideline for Disinfection and Sterilization in Healthcare Facilities. Chemical Disinfectants: Peracetic Acid.[1][6][7][Link][1]

-

Block, S. S. (2001).[1] Disinfection, Sterilization, and Preservation.[1][8] Lippincott Williams & Wilkins.[1] (Standard text for disinfection mechanisms).

-

U.S. EPA. (2023). Alternative Disinfection Methods: Peracetic Acid.[1][6][7] (Comparative data for peroxygen efficacy). [Link]

Sources

- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Bacterial Spore Formers in Disinfectant Efficacy Testing - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]

- 4. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]

- 5. The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. DSpace [lenus.ie]

- 8. GB2137882A - Disinfectants Containing Magnesium Peroxycarboxylate - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to Solid-State Oxidation Reactions Using Magnesium Monoperoxyphthalate (MMPP)

Introduction: Embracing Greener, Solvent-Free Oxidations

In the pursuit of sustainable chemical synthesis, the paradigm is shifting away from traditional solvent-heavy processes towards more environmentally benign methodologies.[1] Solid-state chemistry, which involves reactions conducted without solvents, stands at the forefront of this green revolution.[2] These solvent-free reactions reduce pollution, lower handling costs, and can lead to unique reactivity and selectivity compared to their solution-phase counterparts.[3][4]

Oxidation is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and materials. However, many classical oxidation reagents are hazardous, toxic, or generate significant waste. Magnesium monoperoxyphthalate (MMPP), a commercially available and inexpensive peroxy acid, has emerged as a superior alternative.[5][6] MMPP is significantly more stable and safer to handle than reagents like m-chloroperoxybenzoic acid (mCPBA), and its magnesium phthalate byproduct is water-soluble, vastly simplifying product isolation.[7][8][9]

This guide details the application of MMPP in solid-state oxidation reactions, providing researchers, scientists, and drug development professionals with the core principles, safety protocols, and detailed experimental procedures to leverage this powerful and sustainable synthetic tool.

Core Principles: The Synergy of MMPP in a Solid-State Context

The efficacy of solid-state reactions hinges on bringing reactants into close physical contact to allow for chemical transformation, often facilitated by mechanical grinding or gentle heating.[10][11] The choice of oxidant is critical. MMPP is an ideal candidate for solid-state applications due to its granular, stable nature and its inherent reactivity.

The mechanism of oxidation by MMPP is analogous to other peroxy acids, involving the electrophilic transfer of an oxygen atom to a nucleophilic substrate, such as an alkene, sulfide, or amine.[12][13] In the solid state, this transfer occurs at the interface between the crystalline MMPP and the substrate.

Caption: General mechanism of MMPP-mediated oxidation.

Critical Safety & Handling Protocols for MMPP

While MMPP is safer than many alternatives, it is a potent oxidizing agent and requires careful handling to mitigate risks.[13] Adherence to these protocols is mandatory for ensuring laboratory safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Splash-proof chemical goggles are required at all times.[14]

-

Hand Protection: Wear nitrile gloves to prevent incidental contact.[14]

-

Body Protection: A flame-resistant lab coat should be worn.

-

Respiratory Protection: Handle MMPP in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[15]

Storage & Handling:

-

Store MMPP in a cool, dry, well-ventilated area away from flammable materials and incompatible substances.[15][16]

-

Keep the container tightly closed.

-

Avoid jarring, compression, or exposure to heat, as this can lead to decomposition.[14]

-

Grounding of equipment may be necessary to prevent static discharge.

-

In case of a spill, do not use combustible materials like paper towels for cleanup. Use an inert absorbent material like sand or vermiculite.[17]

General Experimental Workflow for Solid-State MMPP Oxidation

This general protocol forms the basis for the specific applications detailed later. The key to success in solid-state reactions is achieving intimate mixing of the reactants.

Caption: Standard workflow for solid-state oxidation using MMPP.

Application Protocol 1: Selective Oxidation of Sulfides

The oxidation of sulfides to sulfoxides is a critical transformation in medicinal chemistry, as the sulfoxide moiety is present in numerous pharmaceuticals. Over-oxidation to the sulfone can be a challenge, but solid-state conditions with MMPP often provide excellent selectivity.

Methodology:

-

Preparation: In a clean, dry agate mortar, place the sulfide (1.0 mmol). If the sulfide is a solid, gently grind it to a fine powder.

-

Stoichiometry for Sulfoxide: For selective oxidation to the sulfoxide, add MMPP (1.1-1.2 mmol). The slight excess ensures complete conversion of the starting material.

-

Stoichiometry for Sulfone: For oxidation to the sulfone, a larger excess of the oxidant is required. Add MMPP (2.2-2.5 mmol).

-

Mixing: Grind the mixture of the sulfide and MMPP together using a pestle for 5-15 minutes. Ensure a homogenous, fine powder is obtained.

-

Reaction: Let the mixture stand at room temperature. The reaction is typically complete within 30 minutes to 4 hours. Progress can be monitored by TLC.

-

Monitoring: To check reaction progress, withdraw a small amount of the solid mixture, dissolve it in a biphasic system of ethyl acetate and water, and spot the organic layer on a TLC plate.

-

Work-up: Once the reaction is complete, transfer the solid mixture to a flask. Add deionized water (10 mL) and ethyl acetate (10 mL). Stir vigorously for 5 minutes. The magnesium phthalate byproduct will dissolve in the aqueous layer.[6][8]

-

Isolation: Separate the organic layer. Wash with a saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

| Substrate | Product | MMPP (equiv.) | Time (h) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | 1.2 | 0.5 | >95% |

| Thioanisole | Methyl phenyl sulfone | 2.5 | 2.0 | >92% |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 1.2 | 1.0 | >96% |

Application Protocol 2: Oxidation of Secondary Alcohols to Ketones

Solvent-free oxidation of alcohols avoids the use of chlorinated solvents and toxic heavy metal oxidants commonly employed in reactions like the Swern or Jones oxidations.[18]

Methodology:

-

Preparation: Add the secondary alcohol (1.0 mmol, if solid) to an agate mortar. If the alcohol is a liquid, it can be adsorbed onto a small amount of silica gel (~200 mg) to create a free-flowing solid before being placed in the mortar.

-

Reagent Addition: Add MMPP (1.5-2.0 mmol). The larger excess helps drive the reaction to completion.

-

Mixing: Grind the components together for 10-15 minutes until a uniform mixture is achieved.

-